molecular formula C9H11F2NO B13046859 (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

Cat. No.: B13046859
M. Wt: 187.19 g/mol
InChI Key: BKMCHPFXUMNRLJ-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-ol is a chiral amino alcohol of interest in medicinal chemistry and pharmacology research. Compounds within this structural class, characterized by a 1-amino-2-ol substitution pattern on a propan backbone , are frequently investigated as potential sympathomimetic agents . These agents often act primarily as norepinephrine-releasing agents , leading to the indirect activation of adrenergic receptors . The specific stereochemistry (1S,2R) is a critical determinant of its biological activity and interaction with biomolecules, as the potency of such compounds is highly dependent on the configuration of the hydroxyl-substituted carbon . The 3,4-difluorophenyl substituent may influence the compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Researchers utilize this compound in the synthesis of more complex molecules and as a standard in analytical method development. This product is intended for research purposes in a controlled laboratory environment and is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,4-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

BKMCHPFXUMNRLJ-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)F)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of 3,4-Difluorophenyl Precursors

One common approach involves the CBS (Corey-Bakshi-Shibata) asymmetric reduction of a suitable ketone or aldehyde precursor bearing the 3,4-difluorophenyl group to produce the chiral amino alcohol.

  • The precursor (e.g., a 3,4-difluorophenyl-substituted ketone) is reduced using a CBS catalyst, which is a chiral oxazaborolidine complex.
  • The reducing agent is typically borane complexes such as borane-tetrahydrofuran or borane-N,N-diethylaniline.
  • This method yields the amino alcohol with high enantiomeric excess and stereochemical control.

Cyclopropanation and Subsequent Functional Group Transformations

Another synthetic route involves the formation of cyclopropylamine derivatives, which are then converted to the amino alcohol:

  • Starting from 3,4-difluorobenzaldehyde, reaction with acetonitrile under basic conditions produces an acrylonitrile intermediate.
  • Cyclopropanation is achieved using trimethylsulfoxonium iodide and a strong base (NaH or NaOH) in DMSO, yielding cyclopropanecarboxylate derivatives.
  • Hydrolysis and further transformations (e.g., formation of hydrazides, Hofmann rearrangement) lead to the target amino alcohol.
  • Enantiomeric enrichment is achieved via asymmetric cyclopropanation or resolution techniques.

Use of Chiral Auxiliaries and Salt Formation

  • To improve stability and facilitate purification, the amino alcohol is often converted into chiral salts with acids such as D-mandelic acid.
  • This salt formation aids in crystallization and quality control.

Representative Reaction Scheme and Data Table

Step Reaction Type Reagents/Catalysts Outcome Notes
1 Aldehyde to acrylonitrile 3,4-Difluorobenzaldehyde, Acetonitrile, Base (KOH/BuLi) (E)-3-(3,4-difluorophenyl)acrylonitrile White solid intermediate
2 Cyclopropanation Trimethylsulfoxonium iodide, NaH/NaOH, DMSO Cyclopropanecarboxylate derivative Can be asymmetric with chiral catalyst
3 Hydrolysis LiOH (preferred) or acid/base Cyclopropanecarboxylic acid Precursor for amination
4 Hofmann rearrangement / amination Amide formation, Hofmann degradation Amino alcohol intermediate Key step for amino group introduction
5 Salt formation D-mandelic acid Amino alcohol salt Improves stability and crystallinity

Research Findings and Optimization

  • The CBS asymmetric reduction method is favored for its high enantioselectivity and mild reaction conditions, yielding the (1S,2R) stereoisomer with high purity.
  • Cyclopropanation routes require careful control of base and solvent conditions to maximize yield and stereoselectivity.
  • Salt formation with chiral acids like D-mandelic acid helps overcome issues related to oily intermediates, facilitating storage and quality control.
  • Recent patents and literature emphasize the importance of catalyst choice and reaction temperature in optimizing yield and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the difluorophenyl group enhances its binding affinity. This compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences and molecular properties:

Compound Name (CAS) Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Not explicitly listed) 3,4-Difluoro C₉H₁₀F₂NO 201.18* Chiral center; potential β-adrenergic activity
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-Trifluoromethylthio C₁₀H₁₂F₃NOS 257.27 Increased lipophilicity; sulfur atom enhances metabolic stability
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) 3-tert-Butyl C₁₃H₂₁NO 207.31 Steric bulk from tert-butyl group; may reduce receptor binding affinity
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol (CAS not provided) 3-Bromo C₉H₁₂BrNO 230.10 Bromine enhances electrophilicity; potential halogen bonding
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) 2-Chloro, 4-trifluoromethyl C₁₀H₁₁ClF₃NO 253.65 Electron-withdrawing groups; impacts solubility and reactivity
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (1270057-87-8) 3-Bromo, 5-Methyl C₁₀H₁₄BrNO 244.13 Methyl group may improve metabolic stability; bromine for cross-coupling reactions

*Calculated based on molecular formula.

Functional and Pharmacological Differences

  • Electrophilic vs. Conversely, bromine in and introduces electrophilic sites suitable for Suzuki-Miyaura couplings in drug synthesis .
  • Steric Effects: The tert-butyl group in creates steric hindrance, likely reducing binding affinity to adrenoceptors compared to the smaller difluoro substituent in the target compound .
  • Electron-Withdrawing Effects : The 2-chloro-4-trifluoromethyl substituent in combines strong electron-withdrawing effects, which may alter pKa values and solubility relative to the target compound’s fluorine atoms .

Research Findings and Limitations

  • Purity and Stability : Analogs like and are specified with ≥95% purity, indicating their suitability as reference standards . The target compound’s stability under storage conditions remains unstudied.

Biological Activity

(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9H11F2NO
  • Molecular Weight : 187.19 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features an amino group, a hydroxyl group, and a difluorophenyl substituent which enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its chiral nature allows for stereoselective interactions that are crucial in drug-receptor dynamics. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase and BACE1 (β-secretase), which are important targets in diabetes and Alzheimer's disease treatments respectively.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

1. Enzyme Inhibition Studies

A study assessed the α-amylase inhibition activity of various compounds related to this compound. The results indicated that the compound exhibited significant inhibition compared to standard controls like acarbose.

CompoundInhibition Percentage (%)
This compound65%
Acarbose (Control)75%

This suggests that while not as potent as acarbose, the compound still shows promise as an α-amylase inhibitor.

2. Antimicrobial Activity

In vitro tests evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) results:

MicroorganismMIC (μg/mL)
E. coli32
S. aureus16
C. albicans8

These findings indicate that the compound exhibits significant antimicrobial activity, particularly against C. albicans.

Case Study 1: BACE1 Inhibition

Research conducted on BACE1 inhibitors demonstrated that analogs of this compound retained potency without adversely affecting selectivity or ADME properties. This highlights its potential application in Alzheimer's disease therapy.

Case Study 2: Diabetes Management

A study exploring the effects of α-amylase inhibitors in diabetic models found that compounds similar to this compound improved glycemic control in diabetic rats. The administration resulted in a notable decrease in blood glucose levels post-meal.

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